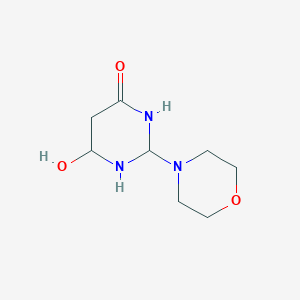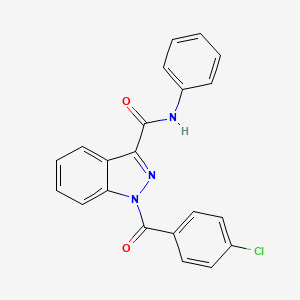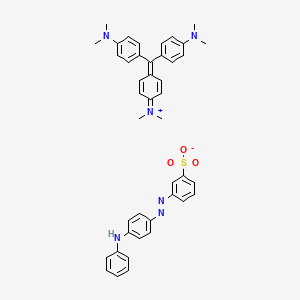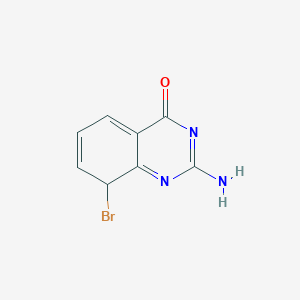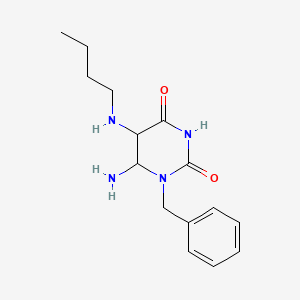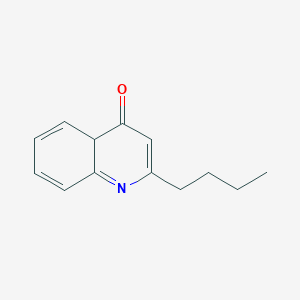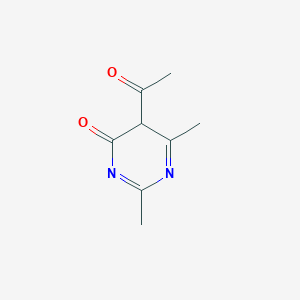![molecular formula C5H4N4OS B12343830 5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B12343830.png)
5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thiazolo[4,5-d]pyrimidine family, known for its diverse biological activities, including anticancer, antifungal, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with cyanoacetamide, followed by cyclization and subsequent reactions to form the desired compound . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazolo[4,5-d]pyrimidines .
Applications De Recherche Scientifique
5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription . This leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-d]pyrimidine-5-thione: Known for its antifungal activity.
3,5-Diaryl-thiazolo[4,5-d]pyrimidin-7(6H)-one: Exhibits antiproliferative effects against various cancer cell lines.
Pyrazolo[3,4-d]pyrimidine: Acts as a CDK2 inhibitor with significant anticancer activity.
Uniqueness
5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one stands out due to its potent topoisomerase I inhibitory activity and its versatility in undergoing various chemical reactions to form a wide range of bioactive derivatives . Its unique structure and diverse biological activities make it a valuable compound in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C5H4N4OS |
|---|---|
Poids moléculaire |
168.18 g/mol |
Nom IUPAC |
5-imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one |
InChI |
InChI=1S/C5H4N4OS/c6-4-7-1-2-3(8-4)9-5(10)11-2/h1-2H,(H2,6,8,9,10) |
Clé InChI |
VTOOJRCPHMZWTH-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=N)N=C2C1SC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



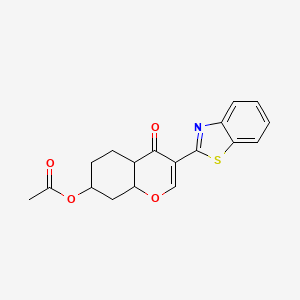
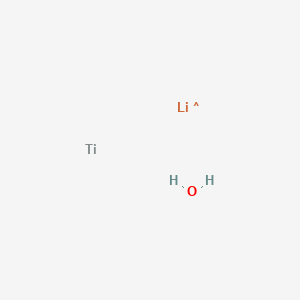
![Methyl 2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12343764.png)
![1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343775.png)
